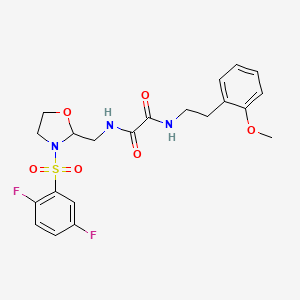

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Description

N1-((3-((2,5-Difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by:

- A 2,5-difluorophenylsulfonyl group attached to a 5-membered oxazolidin ring.

- An N2-(2-methoxyphenethyl) substituent linked via an oxalamide bridge.

- A molecular weight of 505.5 g/mol (based on analogous compounds in ).

However, specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name |

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O6S/c1-31-17-5-3-2-4-14(17)8-9-24-20(27)21(28)25-13-19-26(10-11-32-19)33(29,30)18-12-15(22)6-7-16(18)23/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUVXGDPCDXNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure includes an oxazolidine ring, which is often associated with various biological activities, particularly antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 532.53 g/mol. The structural features include:

- Oxazolidine Ring : Contributes to its bioactivity.

- Sulfonyl Group : Enhances reactivity and potential interactions with biological targets.

- Difluorophenyl Group : May improve lipophilicity and biological interactions.

The biological activity of N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction and catalytic activity.

- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways which may lead to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing the oxazolidine moiety exhibit antimicrobial properties, particularly against Gram-positive bacteria. For instance, studies have shown that derivatives similar to this compound demonstrate better antimicrobial activity than traditional antibiotics like chloramphenicol against strains such as Staphylococcus aureus .

Anticancer Properties

Preliminary studies suggest that N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide may possess anticancer properties. In vitro assays have indicated significant cytotoxic effects on various cancer cell lines. For example, derivatives have been tested against glioblastoma cells and shown to induce apoptosis .

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Cytotoxicity Assays :

- In vitro cytotoxicity assays demonstrated that N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide significantly reduced cell viability in cancer cell lines compared to controls .

- Molecular Docking Studies :

Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The compound’s key structural features are compared below with five analogues (Table 1):

Table 1: Structural Comparison of Oxalamide Derivatives

Functional Group Analysis

A. Sulfonyl Group Variations

- Dihydrodioxin-sulfonyl () : The fused dioxin system may improve membrane permeability due to planar aromaticity .

- Mesitylsulfonyl () : The bulky mesityl group could hinder binding to sterically sensitive targets but increase hydrophobic interactions .

B. Heterocyclic Ring Systems

- Oxazolidin (Target, –6) : A 5-membered ring with two heteroatoms (N, O) provides conformational rigidity compared to the 6-membered oxazinan in .

- Oxadiazole () : A 5-membered aromatic ring with two nitrogens increases polarity and metabolic stability .

C. Substituent Effects on Pharmacokinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.